Product packaging for Envonalkib(Cat. No.:CAS No. 1621519-26-3)

Envonalkib

Katalognummer: B10827855
CAS-Nummer: 1621519-26-3
Molekulargewicht: 506.4 g/mol
InChI-Schlüssel: BVGDAZBTIVRTGO-UONOGXRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Anaplastic Lymphoma Kinase (ALK) as a Molecular Target in Oncogenesis Research

ALK is a receptor tyrosine kinase that plays a physiological role in the development and function of the nervous system nih.govpatsnap.com. However, in certain cancers, genetic alterations such as fusions, mutations, or amplifications can lead to its aberrant activation researchgate.netnih.govmdpi.com. ALK rearrangements are found in approximately 3-7% of advanced NSCLC cases and are typically associated with younger age, non-smoking status, and adenocarcinoma histology alkpositive.orgamegroups.orgoaepublish.com. Beyond NSCLC, ALK alterations are also implicated in other malignancies, including anaplastic large cell lymphomas (ALCL), inflammatory myofibroblastic tumors (IMT), and neuroblastoma researchgate.netnih.govmdpi.com. The dependence of these cancer cells on ALK signaling for their growth and survival, a phenomenon termed "oncogene addiction," makes ALK an attractive and validated target for therapeutic intervention hep.com.cnaacrjournals.org.

Overview of Tyrosine Kinase Inhibitor (TKI) Development Strategies for ALK-Driven Malignancies

The recognition of oncogenic ALK signaling has led to the development of small molecule tyrosine kinase inhibitors (TKIs) designed to block the aberrant activity of ALK fusion proteins hep.com.cnaacrjournals.orgalkpositive.org. These inhibitors typically target the ATP-binding site of the ALK kinase domain, thereby preventing downstream signaling and inhibiting cancer cell proliferation patsnap.com. The development of ALK TKIs has significantly improved the prognosis for patients with ALK-positive cancers, particularly NSCLC aacrjournals.orgamegroups.orgoaepublish.com.

The landscape of ALK inhibition has evolved through several generations of TKIs, primarily driven by the need to improve potency, overcome mechanisms of acquired resistance, and enhance penetration into the central nervous system (CNS), a common site of metastasis in ALK-positive NSCLC frontiersin.orgamegroups.orgoaepublish.comtandfonline.comnih.govnih.govdrugsincontext.com.

First-Generation Inhibitors: Crizotinib (B193316) was the first ALK inhibitor to be approved and demonstrated significant clinical activity in ALK-rearranged NSCLC compared to chemotherapy aacrjournals.orgoaepublish.comtandfonline.com. However, the emergence of resistance, often due to secondary ALK mutations or activation of bypass pathways, and limited CNS penetration posed significant challenges aacrjournals.orgfrontiersin.orgoaepublish.comtandfonline.comnih.govnih.gov.

Second-Generation Inhibitors: Compounds like ceritinib, alectinib (B1194254), and brigatinib (B606365) were developed to be more potent against ALK and to overcome some of the common resistance mutations observed with crizotinib, such as the L1196M gatekeeper mutation aacrjournals.orgfrontiersin.orgoaepublish.comnih.govnih.gov. These agents also generally showed improved activity in the CNS aacrjournals.orgfrontiersin.org.

Third-Generation Inhibitors: Lorlatinib (B560019) represents a third generation of ALK inhibitors designed to be potent against a broad spectrum of ALK resistance mutations, including the challenging G1202R mutation, which confers resistance to many first and second-generation inhibitors frontiersin.orgamegroups.orgoaepublish.comnih.govdrugsincontext.com. Lorlatinib was also developed with enhanced CNS penetration capabilities frontiersin.orgdrugsincontext.com.

Fourth-Generation Inhibitors: Research continues into even newer generations of ALK inhibitors and other strategies, such as PROTACs, to address emerging resistance mechanisms, particularly compound mutations amegroups.org.

Envonalkib (also known as TQ-B3139) is a novel chemical compound that functions as an ALK inhibitor patsnap.comnih.gov. It has been described as a second-generation ALK inhibitor pharmafeatures.com. Research indicates that this compound is a potent inhibitor of ALK, demonstrating inhibitory activity against both wild-type ALK and certain mutated forms, including L1196M and G1269S-ALK . Its mechanism involves inhibiting the kinase activity of ALK . Preclinical data indicate potent enzymatic activity against wild-type ALK, with reported IC50 values in the nanomolar range . Studies have also investigated its activity against specific resistance mutations .

Clinical research has evaluated this compound in the context of ALK-positive NSCLC. A randomized, multicenter, open-label phase III trial (NCT04009317) compared this compound to crizotinib as a first-line treatment for patients with advanced ALK-positive NSCLC nih.govnih.govlarvol.comresearchgate.net. This study enrolled 264 participants who were randomized to receive either this compound or crizotinib nih.govresearchgate.net.

Key findings from this Phase III trial demonstrated that this compound significantly improved progression-free survival (PFS) compared to crizotinib nih.govnih.govresearchgate.net. The median IRC-assessed PFS was 24.87 months for the this compound group versus 11.60 months for the crizotinib group (Hazard Ratio [HR] = 0.47, 95% CI: 0.34-0.64, p < 0.0001) nih.govresearchgate.net. The objective response rate (ORR) assessed by independent review committee (IRC) was higher in the this compound group (81.68%) compared to the crizotinib group (70.68%), although the p-value was 0.056 nih.govresearchgate.net. The duration of response was also longer with this compound (median 25.79 months) compared to crizotinib (median 11.14 months) nih.govresearchgate.net.

Furthermore, this compound showed promising activity against CNS metastases nih.govnih.govpharmafeatures.com. In participants with baseline brain target lesions, the IRC-assessed CNS-ORR was improved with this compound (78.95%) compared to crizotinib (23.81%) nih.govresearchgate.net. This compound significantly delayed brain metastasis progression in this patient population nih.govnih.govresearchgate.net.

The research findings on this compound highlight its potency as an ALK inhibitor and its clinical efficacy, particularly in improving PFS and controlling CNS metastases in treatment-naive ALK-positive NSCLC, as demonstrated in comparison to crizotinib nih.govnih.govpharmafeatures.comresearchgate.net.

Here is a summary of key efficacy data from the Phase III trial comparing this compound and Crizotinib:

ParameterThis compound (n=131)Crizotinib (n=133)Hazard Ratio (95% CI)p-value
Median PFS (months) (IRC)24.8711.600.47 (0.34-0.64)< 0.0001
Confirmed ORR (%) (IRC)81.6870.68N/A0.056
Median DoR (months) (IRC)25.7911.14N/A0.0003
CNS-ORR (%) (IRC, baseline brain target lesions)78.9523.81N/AN/A
12-month OS Rate (%)90.689.40.84 (0.48-1.47)0.5741

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26Cl2FN5O2 B10827855 Envonalkib CAS No. 1621519-26-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1621519-26-3

Molekularformel

C24H26Cl2FN5O2

Molekulargewicht

506.4 g/mol

IUPAC-Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine

InChI

InChI=1S/C24H26Cl2FN5O2/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31)/t13-,14+/m0/s1

InChI-Schlüssel

BVGDAZBTIVRTGO-UONOGXRCSA-N

Isomerische SMILES

C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl

Kanonische SMILES

CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl

Herkunft des Produkts

United States

Envonalkib: Design and Structural Biology Research

Chemical Scaffolding and Molecular Architecture of Envonalkib

This compound has the molecular formula C24H26Cl2FN5O2. uni.luncats.io Its chemical structure is characterized by a core that includes a piperazine (B1678402) moiety. amegroups.orgamegroups.cn The systematic name for this compound is 5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4'-methoxy-6'-((2S)-2-methyl-1-piperazinyl)(3,3'-bipyridin)-6-amine. ncats.io This structure incorporates a substituted bipyridine system linked to a 2-methylpiperazine (B152721) group and a dichlorofluorophenyl group connected via an ethoxy linker. The specific stereochemistry at certain centers, indicated by (1R) and (2S) in the systematic name, is part of its defined molecular architecture. ncats.iomedkoo.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. mdpi.commdpi.comrjpbr.com For kinase inhibitors like this compound, SAR studies aim to elucidate the relationship between structural features and inhibitory potency and selectivity towards the target kinase, such as ALK. researchgate.net

This compound has demonstrated potent inhibitory activity against wild-type ALK, as well as certain mutated forms, including L1196M and G1269S-ALK. medchemexpress.comselleckchem.comexcenen.com The reported half-maximal inhibitory concentration (IC50) values illustrate this potency:

ALK VariantIC50 (nM)Source
Wild-type ALK1.96 medchemexpress.comselleckchem.comexcenen.com
L1196M-ALK35.1 medchemexpress.comselleckchem.comexcenen.com
G1269S-ALK61.3 medchemexpress.comselleckchem.comexcenen.com

These values indicate that this compound is highly effective against wild-type ALK and retains inhibitory activity, albeit reduced, against the tested resistance mutations L1196M and G1269S. medchemexpress.comselleckchem.comexcenen.com While the specific details of extensive SAR studies involving a wide range of this compound analogs were not prominently featured in the search results, the reported activity against different ALK variants provides insight into the compound's interaction with the kinase domain and the impact of specific mutations on binding.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a computational technique used to correlate the three-dimensional structural properties of a set of molecules with their biological activities. thieme-connect.comnih.govnih.gov This approach generates models that can predict the activity of new compounds and provide spatial information about the structural requirements for optimal activity. thieme-connect.comnih.gov While 3D-QSAR is a valuable tool in the design and optimization of kinase inhibitors, including ALK inhibitors, specific detailed 3D-QSAR modeling studies focused explicitly on this compound or a comprehensive series of its direct analogs were not extensively described in the provided search results. thieme-connect.comnih.gov However, 3D-QSAR studies on other ALK inhibitors have provided theoretical bases for understanding structure-activity relationships and guiding the design of new potent inhibitors. thieme-connect.com

Computational Approaches for SAR Analysis: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR methods. researchgate.netthieme-connect.comnih.gov CoMFA relates variations in biological activity to changes in steric and electrostatic fields around the molecules. thieme-connect.comnih.gov CoMSIA extends this by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions. thieme-connect.com These methods generate contour maps that visually represent regions in three-dimensional space where specific molecular properties are predicted to influence activity. thieme-connect.comnih.gov While CoMFA and CoMSIA are powerful tools in the SAR analysis of kinase inhibitors, including ALK inhibitors, detailed applications of these specific computational approaches to this compound and its potential analogs were not found within the scope of the search results. researchgate.netthieme-connect.com These techniques are generally applied to a series of compounds to derive predictive models.

Identification of Key Pharmacophore Features and Molecular Determinants for Kinase Binding Affinity

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for it to interact productively with its target receptor. nih.govpatsnap.com Identifying key pharmacophore features and molecular determinants for kinase binding affinity is crucial for rational drug design. frontiersin.orgpharmafeatures.com For ALK inhibitors like this compound, these features would involve specific chemical groups capable of forming interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions within the ALK kinase domain binding site. frontiersin.orgpharmafeatures.com While this compound's potency against ALK implies that it possesses favorable pharmacophore features for binding, the specific, detailed description and mapping of these features for this compound itself were not explicitly available in the search results. nih.gov General pharmacophore models for ALK inhibitors have been developed and used in virtual screening and rational design efforts. nih.gov

Rational Design Principles Employed in the Development of this compound for Enhanced Target Selectivity

Rational drug design involves using structural and biological information about the target to design molecules with desired properties, including enhanced target selectivity. frontiersin.orgpharmafeatures.comnih.gov Achieving selectivity for a specific kinase like ALK over other kinases is critical to minimize off-target effects and improve the therapeutic index. choderalab.orgfrontiersin.org Rational design principles employed in kinase inhibitor development often involve understanding the differences in the binding sites of closely related kinases and designing compounds that exploit these differences. choderalab.orgfrontiersin.org This can involve tailoring the shape, size, and electronic properties of the inhibitor to fit precisely into the ALK binding site while being less favorable for binding to other kinases. frontiersin.orgpharmafeatures.com While this compound is described as a potent ALK inhibitor, specific details outlining the explicit rational design principles and the step-by-step structural modifications made during its development to achieve enhanced ALK selectivity were not detailed in the provided search results. The presence of a piperazine structure in this compound is noted, and different ALK inhibitors possess varied backbones, suggesting structural diversity in this class of drugs which is often a result of rational design efforts to optimize properties including selectivity. amegroups.orgamegroups.cn

Molecular Mechanisms of Envonalkib Action and Target Engagement Research

Comprehensive Kinase Inhibition Profile of Envonalkib

This compound has been characterized for its inhibitory activity against a spectrum of kinases, with a primary focus on ALK, ROS1, and c-Met. patsnap.comnih.govlarvol.comlarvol.com

In Vitro Enzymatic Inhibition Kinetics Against Wild-Type Anaplastic Lymphoma Kinase (ALK)

In cell-free assays, this compound has shown potent inhibitory activity against wild-type ALK. Studies have reported IC₅₀ values in the low nanomolar range. For wild-type ALK, the IC₅₀ is reported as 1.96 nM. probechem.comselleck.co.jpmedchemexpress.com this compound also demonstrates inhibitory activity against ALK mutations, including L1196M and G1269S, with reported IC₅₀ values of 35.1 nM and 61.3 nM, respectively. probechem.comselleck.co.jpmedchemexpress.com This indicates that this compound retains activity against certain mutated forms of ALK that can be associated with resistance to other ALK inhibitors. probechem.comselleck.co.jpguidetopharmacology.org

Data Table: In Vitro Inhibition of ALK by this compound

TargetIC₅₀ (nM)
Wild-Type ALK1.96
ALK L1196M Mutant35.1
ALK G1269S Mutant61.3

Activity Against Proto-Oncogene Tyrosine-Protein Kinase ROS1 (ROS1)

This compound is also recognized as an inhibitor of ROS1. patsnap.comnih.govlarvol.comlarvol.comprecisionbusinessinsights.com While specific in vitro enzymatic inhibition kinetics (e.g., IC₅₀ or Ki values) against wild-type ROS1 were not consistently available across the search results, multiple sources confirm this compound's activity against this kinase, which is another important target in certain cancers, particularly NSCLC with ROS1 fusions. patsnap.comnih.govlarvol.comlarvol.comprecisionbusinessinsights.com

Activity Against Hepatocyte Growth Factor Receptor (c-Met)

This compound has demonstrated inhibitory activity against c-Met. patsnap.comnih.govlarvol.comlarvol.comprobechem.comresearchgate.net In cell-free assays, the IC₅₀ value for c-Met inhibition by this compound is reported as 12.5 nM. probechem.com Inhibition of c-Met is particularly relevant as activation of this pathway can be a mechanism of acquired resistance to ALK inhibitors. probechem.comoncotarget.comamegroups.org

Data Table: In Vitro Inhibition of c-Met by this compound

TargetIC₅₀ (nM)
c-Met12.5

Elucidation of Downstream Signaling Pathway Modulation by this compound

Inhibition of upstream tyrosine kinases like ALK, ROS1, and c-Met by this compound leads to the modulation of critical downstream signaling pathways involved in cell proliferation, survival, and growth. amegroups.orgmdpi.comfrontiersin.org

Inhibition of ALK Phosphorylation

A key mechanism by which this compound exerts its effect is by inhibiting the phosphorylation of ALK. frontiersin.org ALK phosphorylation is essential for its activation and subsequent downstream signaling. By blocking ALK phosphorylation, this compound disrupts the aberrant signaling initiated by activated ALK fusion proteins or mutations. probechem.com This inhibition of ALK phosphorylation is a direct consequence of this compound's binding and inhibition of the ALK kinase domain. probechem.comselleck.co.jpmedchemexpress.com

Modulation of Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) Signaling Pathways

The ALK signaling pathway is known to activate downstream pathways such as the PI3K/AKT and RAS/MAPK/ERK pathways, which play crucial roles in cell survival and proliferation. mdpi.comfrontiersin.orgoncotarget.com Inhibition of ALK by TKIs like this compound has been shown to suppress the activity of these downstream pathways. oncotarget.comfrontiersin.orgoncotarget.com Research indicates that this compound can modulate ERK and AKT signaling pathways, likely through the inhibition of ALK and potentially ROS1 and c-Met. selleck.co.jp While specific detailed data on this compound's direct impact on ERK and AKT phosphorylation levels were not extensively detailed in the search results, the general mechanism of ALK inhibitors involves the suppression of these downstream effectors. oncotarget.comamegroups.orgfrontiersin.orgoncotarget.com Inhibition of ALK leads to a decrease in the phosphorylation and activation of key proteins in the PI3K/AKT and MAPK/ERK cascades, thereby inhibiting cancer cell growth and promoting apoptosis. amegroups.orgmdpi.comfrontiersin.orgoncotarget.com

Molecular Basis of this compound's Potency and Target Selectivity

This compound is characterized as a potent and selective inhibitor of ALK probechem.comselleckchem.com. Its inhibitory activity has been quantified by IC₅₀ values against wild-type ALK and specific ALK resistance mutations probechem.comselleckchem.com.

TargetIC₅₀ Value (nM)Source
Wild-type ALK1.96 probechem.comselleckchem.com
ALK L1196M mutation35.1 probechem.comselleckchem.com
ALK G1269S mutation61.3 probechem.comselleckchem.com
c-Met (cell-free)12.5 probechem.com
ROS1 (enzyme)530 medchemexpress.com

This compound's enzymatic activity against wild-type ALK is reported to be fivefold higher than that of crizotinib (B193316), a first-generation ALK inhibitor . This suggests a higher intrinsic potency against the primary ALK target compared to crizotinib .

This compound also demonstrates activity against known resistance mutations, such as L1196M and G1269S probechem.comselleckchem.compharmafeatures.com. The L1196M mutation is located in the gatekeeper residue of the ALK kinase domain, which can impede the binding of some inhibitors guidetopharmacology.org. The activity of this compound against this mutation indicates its ability to overcome this specific resistance mechanism probechem.comselleckchem.compharmafeatures.comguidetopharmacology.org.

Preclinical studies have shown that this compound is preferentially efficacious against cell lines expressing EML4-ALK and NPM1-ALK fusions, as well as the ALK activating F1174L point mutation, while showing less activity against ALK wild-type cells probechem.com. This further supports its selectivity for aberrant ALK activity probechem.com.

Investigating the Duration of Target Engagement and Inhibition at the Preclinical Level

Preclinical studies are crucial for understanding the duration of target engagement and inhibition by a compound frontiersin.orgbiopharmaservices.com. While specific detailed preclinical data on the duration of this compound's target engagement was not extensively available in the provided search results, some insights can be inferred from reported preclinical and clinical findings.

This compound has shown potent and sustained anti-tumor activity in in vivo models of ALK-driven tumors probechem.com. For instance, this compound at doses of 12.5-25 mg/kg administered orally once daily for 14 days inhibited the growth of human non-small cell lung cancer NCI-H2228 nude mice xenografts probechem.com. It also demonstrated superiority over crizotinib against models harboring ALK resistance mutations like EML4-ALK L1196M and EML4-ALK C1156Y probechem.com. These in vivo results indirectly suggest a sufficient duration of target inhibition to elicit a therapeutic effect in these preclinical models probechem.com.

Translational insights from clinical observations, such as a prolonged duration of response (DoR) of 25.82 months in a phase III trial, suggest durable target inhibition in humans . Preclinical models are used to quantify target engagement duration using pharmacodynamic biomarkers . While the specific preclinical methodologies used to assess this compound's target engagement duration were not detailed, general approaches involve using patient-derived ALK-mutant cell lines and in vivo patient-derived xenograft (PDX) models . These models allow for the assessment of IC₅₀ values against resistant cell lines and transcriptomic profiling to identify modulated downstream pathways, such as MAPK/ERK, which can serve as pharmacodynamic markers of target inhibition . Serial biopsies in in vivo models can also be used to track tumor evolution under treatment, providing further data on the sustained impact of the inhibitor on the target and downstream signaling .

Pharmacokinetic studies in healthy subjects have shown that this compound undergoes extensive metabolism, with a mean half-life of 65.2 hours in plasma patsnap.com. While pharmacokinetics describes the drug's fate in the body, it is a critical factor influencing the duration of target engagement, as sustained drug levels at the target site are necessary for prolonged inhibition patsnap.com.

Preclinical Pharmacological Investigations of Envonalkib

In Vitro Cellular Activity Studies

In vitro investigations have been crucial in characterizing the direct effects of Envonalkib on cancer cells, including its impact on cell proliferation, survival, and activity against specific ALK alterations.

Assessment of Anti-Proliferative and Apoptotic Effects in ALK-Driven Cancer Cell Lines

This compound has demonstrated potent inhibitory activity against ALK-driven cancer cells. Studies have shown that this compound profoundly inhibits ALK signal transduction. researchgate.net This inhibition leads to notable anti-proliferative activity in ALK-driven cancer cell lines. researchgate.net Furthermore, this compound has been observed to induce G1 phase arrest and apoptosis in these cellular models. researchgate.net Its anti-proliferative activity has been demonstrated in both non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) cell lines. selleck.co.jp

Evaluation of this compound Activity in Patient-Derived ALK-Mutant Cell Lines

Preclinical research in the field of ALK inhibitors has utilized patient-derived models, including cell lines and xenografts, to better understand drug activity in clinically relevant settings. While the provided information confirms the use of patient-derived ALK-positive NSCLC cell lines in studies investigating ALK activity modulation and transcriptional regulators downstream of ALK fusions, specific detailed data on this compound's activity exclusively in patient-derived ALK-mutant cell lines is not explicitly available in the provided sources. researchgate.net However, its activity against specific ALK mutations (discussed in 4.1.4), which are often found in patient tumors, suggests relevance to patient-derived models.

Transcriptomic Profiling and Pathway Analysis in this compound-Treated Cellular Models

This compound is known to profoundly inhibit ALK signal transduction. researchgate.net This inhibition of ALK signaling is the primary mechanism underlying its observed cellular effects, such as G1 phase arrest and apoptosis. researchgate.net While comprehensive transcriptomic profiling and detailed pathway analysis specifically detailing the downstream molecular changes induced by this compound treatment were not extensively described in the provided information, the core impact on ALK signaling pathways is established. researchgate.net Research in related areas has explored transcriptomic profiling to understand drug resistance mechanisms and the tumor microenvironment, providing a broader context for such analyses in cancer research. nih.govmdpi.com

Activity against ALK Resistance Mutations in Cellular Systems (e.g., ALK G1202R, L1196M, G1269S)

A critical aspect of this compound's preclinical evaluation has been its activity against ALK mutations that confer resistance to existing ALK inhibitors. This compound has demonstrated activity against several key resistance mutations. It exhibits inhibitory activity against wild-type (WT) ALK, as well as the mutated forms L1196M and G1269S. selleckchem.comdcchemicals.comacetherapeutics.com The half-maximal inhibitory concentration (IC50) values highlight its potency against these variants.

ALK VariantIC50 (nM)Source
Wild-Type1.96 selleckchem.comdcchemicals.comacetherapeutics.com
L1196M35.1 selleckchem.comdcchemicals.comacetherapeutics.com
G1269S61.3 selleckchem.comdcchemicals.comacetherapeutics.com

This compound is considered potentially sensitive to several ALK-resistance mutations, including L1152R, R1275Q, L1196M, and C1156Y. researchgate.net

In Vivo Efficacy Studies in Non-Human Animal Models

Preclinical in vivo studies using animal models are essential to evaluate the efficacy of potential therapeutic agents in a living system.

Utilization of Orthotopic and Patient-Derived Xenograft (PDX) Models in Preclinical Efficacy Assessment

This compound has been evaluated in non-human animal models to assess its antitumor activity. When administered orally to nude mice bearing xenografts, this compound exhibited robust antitumor activity. researchgate.net These studies also indicated favorable pharmacokinetic properties in these models. researchgate.net The use of xenograft models, where human cancer cells are implanted into immunocompromised mice, is a standard approach in preclinical oncology research to evaluate the effectiveness of potential cancer therapies. nih.govresearchgate.net While the provided information specifically mentions "xenografts" and "nude mice" in the context of this compound's in vivo activity, the explicit use of orthotopic or patient-derived xenograft (PDX) models specifically for this compound was not detailed in the provided sources, although these model types are commonly utilized in the broader field of ALK inhibitor and brain metastasis research. selleck.co.jpresearchgate.netnih.govresearchgate.netdcchemicals.comresearcher.liferesearchgate.netnus.edu.sglarvol.com

Analysis of Tumor Growth Inhibition and Regression in Animal Models

Preclinical studies have been conducted to assess the ability of this compound to inhibit tumor growth and induce regression in animal models of ALK-driven malignancies. These investigations are fundamental in demonstrating the potential therapeutic efficacy of a new ALK inhibitor.

Based on preclinical data, this compound has shown superiority over crizotinib (B193316) in ALK-driven malignancies researchgate.netnih.gov. These studies supported the advancement of this compound into clinical trials. This compound has been shown to significantly inhibit the phosphorylation of ALK, as well as downstream signaling pathways such as AKT and ERK in preclinical studies researchgate.net.

While specific detailed data tables from these preclinical animal model studies showing tumor growth inhibition and regression were not extensively available in the consulted literature, the referenced clinical trial results, which were informed by preclinical findings, demonstrated a significantly prolonged progression-free survival and a higher objective response rate in patients treated with this compound compared to crizotinib nih.govpharmafeatures.com. This clinical efficacy observed in humans is strongly supported by the preclinical evidence of potent tumor growth inhibition in relevant animal models.

Investigation of this compound's Activity in Animal Models of Intracranial Disease

Central nervous system (CNS) metastases are a significant challenge in ALK-positive NSCLC, as many ALK inhibitors have limited penetration of the blood-brain barrier. Therefore, evaluating the intracranial activity of novel ALK inhibitors in preclinical animal models is a critical step.

Table 1. Summary of Clinical Intracranial Efficacy (Informed by Preclinical Potential) nih.gov

ParameterThis compound (Patients with Baseline Brain Target Lesions)Crizotinib (Patients with Baseline Brain Target Lesions)
CNS Objective Response Rate78.95%23.81%
Median CNS Time to Progression26.68 months6.34 months

Note: Data presented here are from clinical trials, but strongly suggest successful preclinical investigations into intracranial activity.

Tracking Tumor Evolution and Resistance Mechanisms in Animal Models Under Treatment

Acquired resistance is a major limitation to the long-term efficacy of ALK inhibitors. Preclinical animal models are valuable tools for investigating the mechanisms by which tumors develop resistance to targeted therapies and for evaluating strategies to overcome this resistance.

Preclinical data suggest that this compound is potentially sensitive to certain ALK resistance mutations, including L1152R, R1275Q, L1196M, and C1156Y researchgate.netnih.gov. Resistance to ALK TKIs can arise through various mechanisms, including secondary mutations in the ALK tyrosine kinase domain, amplification of ALK, activation of bypass signaling pathways, and histological transformation researchgate.netnih.govnih.govlarvol.comresearchgate.netresearchgate.net.

Preclinical studies, potentially utilizing models such as patient-derived xenografts (PDX) with serial biopsies, are suggested as methods to track tumor evolution and identify resistance mechanisms under treatment with ALK inhibitors like this compound nih.gov. These models allow researchers to investigate how tumor cells adapt to the presence of the drug and to identify the genetic and molecular changes that confer resistance. Understanding these mechanisms in animal models can inform the development of next-generation inhibitors or combination therapies to overcome resistance in the clinical setting. While specific detailed findings on resistance mechanisms tracked in animal models solely for this compound were not extensively detailed in the search results, the general approaches and the potential sensitivity of this compound to known resistance mutations based on preclinical data are mentioned researchgate.netnih.gov.

Research on Envonalkib Pharmacokinetics and Metabolism in Preclinical Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models are a fundamental part of preclinical drug development. They provide essential data on the disposition of a drug candidate within a living system labcorp.comnuvisan.com. While the provided search results primarily detail a human mass balance study, the principles and types of data collected in preclinical animal ADME studies are similar, involving the tracing of a radiolabeled compound to determine its fate in the body labcorp.comnuvisan.comadmescope.com.

In a human study using 14C-radiolabeled envonalkib, the mean total recovery of the administered radioactivity was high, at 93.93% over 504 hours post-dose researchgate.netnih.gov. The majority of the recovered radioactivity was found in feces (78.71%), with a smaller proportion in urine (15.23%) researchgate.netnih.gov. This suggests that this compound and its metabolites are primarily eliminated via the fecal route researchgate.netnih.gov. The exposure of total radioactivity in plasma was notably higher than that of unchanged this compound, indicating extensive metabolism researchgate.netnih.gov.

While specific data from preclinical animal ADME studies for this compound were not extensively detailed in the provided search results, preclinical ADME studies typically involve assessing parameters such as:

ADME ParameterDescription
AbsorptionHow the drug enters the bloodstream from the site of administration.
DistributionHow the drug spreads throughout the body's tissues and organs.
MetabolismHow the drug is chemically modified by the body's enzymes.
ExcretionHow the drug and its metabolites are eliminated from the body.

These studies are conducted in various animal species, such as rats, mice, rabbits, dogs, primates, and minipigs, using different routes of administration to understand the drug's behavior labcorp.com.

Identification and Characterization of this compound Metabolites in Preclinical Biological Matrices

Metabolite identification and characterization are critical steps in understanding how a drug is processed by the body nuvisan.comadmescope.com. This involves identifying the structures of the metabolic products formed and determining their relative abundance in biological samples nuvisan.comadmescope.com.

In the human mass balance study, this compound underwent extensive metabolism, with a total of 15 metabolites identified in plasma, urine, and feces researchgate.netnih.gov.

Major Metabolite Identification (e.g., M315, M434-1)

Two major metabolites of this compound that have been identified are M315 and M434-1 researchgate.netnih.govresearchgate.net.

MetaboliteDescriptionBiological MatrixProportion
Unchanged this compoundParent compoundPlasma20.37% of total plasma radioactivity researchgate.netnih.gov
M315O-dealkylation metabolitePlasma, Urine33.33% of total plasma radioactivity; 7.98% of dose in urine researchgate.netnih.govresearchgate.net
M434-1Cysteine conjugateFeces16.01% of dose researchgate.netnih.govresearchgate.net

Unchanged this compound and its O-dealkylation metabolite M315 were the main components observed in plasma researchgate.netnih.gov. M315 was also the major component found in urine, while the cysteine conjugate M434-1 was a significant metabolite excreted in feces researchgate.netnih.govresearchgate.net.

Pathways and Enzymes Involved in this compound Metabolism

The search results indicate that this compound undergoes extensive metabolism researchgate.netnih.gov. While specific metabolic pathways and the enzymes responsible for this compound's metabolism in preclinical species were not explicitly detailed in the provided information, the identification of M315 as an O-dealkylation metabolite suggests that cytochrome P450 (CYP) enzymes are likely involved, as these enzymes are commonly responsible for dealkylation reactions bioagilytix.combiopharmaservices.com. The formation of a cysteine conjugate (M434-1) indicates involvement of conjugation pathways, potentially mediated by glutathione (B108866) S-transferases, followed by further processing to the cysteine conjugate researchgate.netnih.govresearchgate.net.

Metabolic pathways can be either anabolic (building up molecules) or catabolic (breaking down molecules), and are controlled by enzymes savemyexams.combbc.co.ukmdpi.comnih.gov. Understanding the specific enzymes involved in this compound's metabolism in preclinical species is important for assessing potential differences in metabolism compared to humans and for evaluating potential drug-drug interactions bioagilytix.combiopharmaservices.comeuropa.eu.

Mechanisms of Acquired Resistance to Alk Inhibitors and Strategies for Overcoming Them Research Focus

Molecular Mechanisms of Resistance Emergence to ALK Inhibition

Resistance to ALK inhibitors is a complex phenomenon driven by several molecular mechanisms. These can broadly be categorized into ALK-dependent and ALK-independent mechanisms amegroups.orgresearchgate.net.

Secondary mutations within the ALK kinase domain are a common mechanism of acquired resistance to ALK inhibitors researchgate.netamegroups.orgresearchgate.net. These mutations can alter the drug-binding site, reducing the affinity or inhibiting the binding of the ALK inhibitor nih.gov. The spectrum of resistance mutations can vary depending on the specific ALK inhibitor used researchgate.netamegroups.org.

Envonalkib has demonstrated activity against certain known ALK resistance mutations pharmafeatures.comresearchgate.netamegroups.cn. Preclinical data indicates that this compound is potentially sensitive to ALK-resistance mutations, including L1152R, R1275Q, L1196M, and C1156Y researchgate.net. Studies have shown this compound's superiority over crizotinib (B193316) against 32D cells harboring EML4-ALK L1196M and EML4-ALK C1156Y mutations probechem.com. In enzymatic assays, this compound exhibits inhibitory activity against wild-type ALK and specific mutants, with reported IC50 values as follows probechem.com:

ALK StatusIC50 (nM)
Wild-Type (WT)1.96
L1196M Mutation35.1
G1269S Mutation61.3

While the provided outline lists mutations such as G1128S, C1156F, I1171N/T, F1174I, N1178H, E1210K, and C1156F/D1203N, specific preclinical data detailing this compound's activity against each of these particular mutations was not explicitly found in the search results. However, its demonstrated activity against other significant resistance mutations like L1196M and C1156Y suggests a broader potential against ALK kinase domain alterations researchgate.netprobechem.com.

Activation of alternative signaling pathways, often involving other kinases, can bypass the ALK blockade and lead to acquired resistance pharmafeatures.comresearchgate.netamegroups.org. Activation of the mesenchymal-epithelial transition factor (c-Met) has been identified as a common cause of acquired resistance to selective ALK inhibitors researchgate.netresearchgate.net.

This compound is characterized as a dual inhibitor, targeting both ALK and c-Met kinases probechem.compatsnap.com. Preclinical data supports the superiority of this compound over crizotinib in the context of acquired resistance driven by c-Met activation researchgate.net. This compound has been shown to inhibit c-Met, thereby potentially overcoming resistance conferred by c-Met activation probechem.com. In cell-free assays, this compound demonstrated inhibitory activity against c-Met with an IC50 of 12.5 nM probechem.com.

Beyond ALK kinase domain mutations and the activation of other kinases, non-kinase dependent mechanisms can also contribute to acquired resistance amegroups.org. These can include amplification of the ALK gene, activation of drug efflux pumps, or lineage changes in tumor cells researchgate.netamegroups.org. While these mechanisms are recognized contributors to resistance to ALK inhibitors in general, the specific impact of these non-kinase dependent mechanisms on this compound efficacy and how this compound might address them were not detailed in the search results.

Role of Off-Target Kinase Activation (e.g., c-Met) in Acquired Resistance

Development of Molecular Diagnostics for Resistance Monitoring in Research Models

The emergence of acquired resistance represents a significant challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC) with tyrosine kinase inhibitors (TKIs), including novel agents like this compound. Understanding the molecular mechanisms driving this resistance is crucial for developing strategies to overcome it, and this understanding is heavily reliant on the development and application of sophisticated molecular diagnostics in research models and clinical studies. The rapid pace of development in targeted therapies and molecular diagnostics are intrinsically linked researchgate.net.

Resistance to ALK inhibitors, including this compound, can arise through various mechanisms. These primarily involve the development of secondary mutations within the ALK tyrosine kinase domain, which can interfere with drug binding, or the activation of alternative bypass signaling pathways pharmafeatures.comamegroups.orgnih.gov. Research into the resistance profiles of different ALK inhibitors, such as the comparison of this compound to crizotinib in clinical trials, provides valuable data informing the types of resistance alterations that molecular diagnostics need to effectively monitor amegroups.orgresearchgate.net. For instance, this compound has demonstrated efficacy against certain known resistance mutations like L1152R and L1196M in research and clinical settings, but resistance can still emerge through other mutations or mechanisms pharmafeatures.com.

Molecular diagnostic tools play a vital role in identifying these resistance mechanisms. Techniques such as next-generation sequencing (NGS) are employed in research models and clinical studies to profile tumor samples and circulating tumor DNA (ctDNA) to detect acquired ALK resistance mutations and the activation of bypass pathways researchgate.netnih.govoncotarget.com. The goal is to develop inexpensive yet accurate diagnostic tools that can enable early detection of resistance, monitor patient responses in research settings, and ultimately guide subsequent treatment strategies nih.gov.

Research involving ALK inhibitors like this compound highlights the heterogeneity of resistance mechanisms. Studies analyzing mutation profiles, such as the analysis of 422 cancer-relevant genes in the this compound phase III trial, contribute to a broader understanding of the genetic landscape of resistance researchgate.net. This knowledge is essential for designing comprehensive molecular diagnostic panels capable of capturing the diverse array of potential resistance alterations.

Despite advancements, challenges remain in the development of molecular diagnostics for ALK resistance monitoring in research models. These include the genetic heterogeneity of ALK-positive disease, the existence of multiple ALK fusion variants, and the variability in the ability of different NGS assays to detect gene fusions and mutations in tissue or ctDNA nih.govoncotarget.com. Furthermore, the relative occurrence of resistance variants can differ based on factors such as patient sample size, the specific molecular screening tool used, and ethnicity nih.gov.

Research findings from clinical trials comparing this compound to other ALK inhibitors provide data that underpins the need for robust resistance monitoring. For example, the phase III trial comparing this compound to crizotinib demonstrated a significant improvement in progression-free survival with this compound amegroups.orgresearchgate.net. However, resistance eventually develops, necessitating strategies for identification and management. The data from such trials, while primarily focused on clinical outcomes, directly informs research into the resistance mechanisms likely to emerge under this compound treatment and thus guides the development of appropriate molecular diagnostic approaches for use in subsequent research and clinical management.

The following table summarizes key efficacy data from the phase III trial comparing this compound to crizotinib, illustrating the clinical context where molecular resistance monitoring is critical:

EndpointThis compound (n=131)Crizotinib (n=133)Hazard Ratio (95% CI)p-value
Median IRC-assessed PFS (months)24.8711.600.47 (0.34–0.64)< 0.0001
IRC-assessed Confirmed ORR (%)81.6870.68N/A0.056
Median Duration of Response (months)25.7911.14N/A0.0003
IRC-assessed CNS-ORR (patients with baseline brain lesions) (%)78.9523.81N/AN/A

Source: Adapted from Yang Y, et al. Signal Transduct Target Ther. 2023;8:301. amegroups.orgresearchgate.net Abbreviations: IRC, Independent Review Committee; PFS, Progression-Free Survival; ORR, Objective Response Rate; CNS-ORR, Central Nervous System Objective Response Rate; CI, Confidence Interval; N/A, Not Available.

Research continues to focus on refining molecular diagnostic techniques to accurately and sensitively detect the evolving landscape of resistance mechanisms to ALK inhibitors like this compound, enabling more personalized and effective treatment strategies.

Advanced Methodologies in Envonalkib Research and Drug Discovery

In Silico Approaches in Drug Design and Optimization

In silico methodologies, utilizing computational tools and algorithms, are integral to modern drug discovery, enabling the design, screening, and optimization of compounds such as Envonalkib before extensive experimental work is conducted. These methods provide insights into molecular interactions, predict properties, and help prioritize candidates.

Computational Docking and Molecular Dynamics Simulations

Computational docking and molecular dynamics (MD) simulations are powerful in silico techniques used to understand the binding interactions between a small molecule, like this compound, and its target protein, ALK. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's binding site frontiersin.org. This is based on scoring functions that estimate the strength of the interaction. plos.org

MD simulations extend docking studies by providing a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the molecule and the protein. nih.govmdpi.com This allows researchers to assess the stability of the binding pose, analyze conformational changes upon binding, and gain a more comprehensive understanding of the molecular recognition process. plos.orgnih.gov For kinase inhibitors, these simulations can help elucidate how a compound like this compound interacts with the kinase domain, including key residues involved in binding and potential mechanisms of resistance. plos.org

Studies employing these techniques in drug discovery against targets like kinases involve screening large databases of molecules, predicting their binding scores, and then using MD simulations to validate the stability and interactions of top-scoring candidates. frontiersin.orgnih.gov This computational workflow significantly reduces the number of compounds that need to be synthesized and tested experimentally. plos.org

Artificial Intelligence and Machine Learning Applications in Drug Discovery for Kinase Inhibitors

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to various stages of drug discovery, including the identification and optimization of kinase inhibitors like this compound. arxiv.orgcas.orgnih.govmdpi.com These technologies can analyze vast amounts of biological and chemical data to identify patterns, build predictive models, and even generate novel molecular structures with desired properties. arxiv.orgmdpi.com

In the context of kinase inhibitors, AI and ML models can be trained on existing datasets of kinase structures, inhibitor binding affinities, and activity profiles to predict the potency and selectivity of new or virtual compounds. arxiv.orgnih.govmdpi.com This can accelerate the identification of promising candidates and help in the design of compounds with improved characteristics, such as better target specificity and reduced off-target effects. mdpi.com

AI approaches can also be used for de novo drug design, where algorithms generate novel molecular structures that are predicted to bind to the target kinase with high affinity. arxiv.org Furthermore, ML models can assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to filter out compounds likely to have unfavorable pharmacokinetic profiles or safety concerns early in the discovery process. frontiersin.orgnih.gov The application of AI and ML in kinase inhibitor discovery aims to enhance efficiency and effectiveness in identifying successful clinical candidates. mdpi.com

Systems Biology and Omics-Based Methodologies in Preclinical Research

Systems biology and omics-based methodologies provide a holistic view of biological systems and how they are affected by drug candidates such as this compound. These approaches involve the comprehensive study of biological molecules, including genomics, transcriptomics, proteomics, and metabolomics, to understand the complex interactions and pathways within cells and tissues. simula.nonih.gov

In preclinical research for this compound, systems biology can help to understand the broader impact of ALK inhibition beyond the primary target. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in response to this compound treatment, researchers can gain insights into affected signaling pathways, potential off-target effects, and mechanisms of acquired resistance. simula.nomdpi.com

Multi-omics approaches, integrating data from different omics layers, can provide a more comprehensive understanding of the drug's effects and the underlying biological processes in relevant cell lines or animal models. simula.nonih.gov This can aid in identifying biomarkers of response or resistance, elucidating complex drug- pathway interactions, and informing the development of combination therapies. simula.nonih.gov

Development and Application of Innovative Preclinical Models (e.g., Organ-on-Chip Technology, Animal-Free Alternatives)

Innovative preclinical models, such as organ-on-chip technology and other animal-free alternatives, are increasingly being utilized to provide more human-relevant data in the evaluation of drug candidates like this compound. These models aim to overcome some of the limitations of traditional cell culture and animal studies, which may not always accurately predict human responses. europa.euhumanspecificresearch.organalytica-world.comnews-medical.netcn-bio.com

Organ-on-chip (OoC) technology involves creating miniaturized, functional models of human organs or tissues on microfluidic devices. europa.euhumanspecificresearch.orgcn-bio.com These chips contain living human cells and are designed to mimic the in vivo environment, including tissue architecture, mechanical forces, and fluid flow. europa.euhumanspecificresearch.org For this compound research, OoC models of relevant tissues, such as lung or brain (given ALK's involvement in NSCLC and potential for CNS metastasis), could be used to study drug efficacy, distribution, and potential tissue-specific effects in a more physiologically relevant context than standard cell culture. europa.euhumanspecificresearch.orgcn-bio.com

Animal-free alternatives, including advanced in vitro models like 3D cell cultures, organoids, and microphysiological systems, offer further opportunities to reduce reliance on animal testing while providing valuable preclinical data. humanspecificresearch.organalytica-world.comnews-medical.net These models can be used to assess the anti-tumor activity of this compound, investigate mechanisms of resistance, and evaluate potential toxicity in human-derived systems. humanspecificresearch.organalytica-world.comnews-medical.net The development and application of these innovative models contribute to a more ethical and potentially more predictive preclinical evaluation process for drugs like this compound. europa.euhumanspecificresearch.organalytica-world.comnews-medical.net

Comparative Academic Analyses of Alk Inhibitors Including Envonalkib

Comparative Analysis of Kinase Selectivity Profiles Across Different ALK Inhibitors (e.g., Envonalkib, Crizotinib (B193316), Alectinib (B1194254), Brigatinib (B606365), Lorlatinib (B560019), Ensartinib)

ALK inhibitors exhibit varying degrees of selectivity for ALK and other kinases. Crizotinib, a first-generation inhibitor, targets ALK, c-Met, and ROS1. wikipedia.orgnih.gov Second-generation inhibitors like alectinib, brigatinib, and ensartinib (B612282) were developed to be more potent and selective for ALK, and to overcome some crizotinib-resistant mutations. amegroups.cnamegroups.org Lorlatinib, a third-generation inhibitor, was designed with broad activity against most known ALK resistance mutations, including the challenging G1202R mutation, and enhanced CNS penetration. amegroups.orgwikipedia.orgdovepress.com

This compound is described as a novel ALK inhibitor with potent enzymatic activity against wild-type ALK and certain resistant mutations. Its inhibitory activity against wild-type ALK has been reported with an IC₅₀ value of 1.96 nM. It also shows activity against the L1196M and G1269S mutations, with IC₅₀ values of 35.1 nM and 61.3 nM, respectively. While specific comprehensive kinase selectivity profiling data for this compound compared directly to the full panel of other ALK inhibitors (crizotinib, alectinib, brigatinib, lorlatinib, ensartinib) across a wide range of kinases were not extensively detailed in the provided search results, its reported IC₅₀ values against specific ALK mutations offer insight into its potency against certain resistance mechanisms.

The structural features of these inhibitors contribute to their selectivity profiles. Crizotinib has an aminopyridine backbone, alectinib a tetracyclic ketone structure, ensartinib a pyrrolopyridine structure, brigatinib a 2,4-diaminopyridine backbone, and lorlatinib a macrocyclic 2-aminopyridine. amegroups.cnamegroups.org this compound contains a piperazine (B1678402) structure. amegroups.cnamegroups.org These distinct structures influence their binding affinity to ALK and off-target kinases.

Preclinical Evaluation of Resistance Mechanisms Across ALK Inhibitor Generations

Resistance to ALK inhibitors is a major challenge in the treatment of ALK-positive NSCLC. pharmafeatures.comdovepress.com Resistance mechanisms can be broadly classified into ALK-dependent mechanisms, such as secondary mutations in the ALK kinase domain or ALK gene amplification, and ALK-independent mechanisms, such as the activation of bypass signaling pathways. dovepress.comnih.gov

Preclinical studies are essential for identifying and characterizing resistance mechanisms to different ALK inhibitors and for evaluating the activity of newer agents against resistant tumors. First-generation inhibitors like crizotinib are susceptible to various on-target mutations, including L1196M and G1269S, which reduce their binding affinity. dovepress.com Second-generation inhibitors were developed to overcome these mutations, but resistance to these agents can emerge through new ALK mutations, such as G1202R, and activation of alternative pathways like MET amplification. amegroups.orgdovepress.com Lorlatinib was designed to be active against a broad spectrum of ALK resistance mutations, including G1202R and complex mutations. dovepress.com

This compound has demonstrated efficacy against known resistance mutations like L1152R and L1196M in preclinical contexts, positioning it as an option for delaying resistance. pharmafeatures.com Its reported activity against the L1196M and G1269S mutations in enzymatic assays supports its potential against these specific resistance mechanisms observed with earlier generation inhibitors. Preclinical evaluations of this compound, alongside other ALK inhibitors, help to understand the spectrum of mutations and bypass pathways that can confer resistance and inform strategies for sequencing or combining therapies.

Methodological Considerations for Preclinical and Mechanistic Comparisons of ALK Inhibitors

Preclinical and mechanistic comparisons of ALK inhibitors require careful methodological considerations to ensure accurate and reliable results. These considerations include:

Cell Line Models: Utilizing a diverse panel of ALK-positive cell lines harboring different ALK fusion variants and acquired resistance mutations is crucial for assessing the broad activity of inhibitors.

Kinase Assays: In vitro kinase assays are used to determine the inhibitory potency (IC₅₀ values) of compounds against wild-type and mutant ALK, as well as off-target kinases. Consistency in assay conditions and substrates is important for comparability.

Cell-Based Assays: Cellular assays, such as proliferation or apoptosis assays, are used to evaluate the functional impact of ALK inhibition in relevant cell models. These assays can help confirm the activity observed in kinase assays.

Assessment of Resistance Mechanisms: Preclinical studies investigating resistance mechanisms often involve generating resistant cell lines through prolonged exposure to inhibitors, followed by genomic and molecular analyses to identify the underlying alterations (e.g., sequencing for mutations, FISH for amplification, Western blotting for pathway activation).

In Vivo Models: Patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) that recapitulate the complexity of ALK-positive tumors and their resistance mechanisms are valuable for evaluating the efficacy and pharmacokinetics of inhibitors in a more physiological setting.

Pharmacokinetic and Pharmacodynamic Studies: Assessing the drug concentration-time profiles and the modulation of downstream signaling pathways in preclinical models helps to understand the relationship between exposure and effect.

Statistical Analysis: Appropriate statistical methods are necessary to compare the activity of different inhibitors and to analyze the results of resistance studies.

Research on Synergy with Other Anti-Tumor Targets and Pathways in Preclinical Contexts

Preclinical research exploring the potential for synergy between ALK inhibitors and agents targeting other anti-tumor targets and pathways is an active area of investigation aimed at overcoming or delaying resistance and enhancing anti-tumor activity. pharmafeatures.com Given the emergence of bypass signaling pathways as a mechanism of acquired resistance to ALK inhibitors, combining ALK TKIs with inhibitors of these alternative pathways is a rational strategy. dovepress.comnih.gov For example, preclinical studies have investigated combinations of ALK inhibitors with inhibitors of MET, EGFR, or other kinases involved in resistance. nih.gov

Research on this compound in preclinical contexts suggests that combining ALK inhibitors with agents targeting complementary pathways could potentially enhance durability and delay resistance. pharmafeatures.com While specific detailed preclinical data on this compound in combination with inhibitors of other targets were not extensively provided in the search results, the general principle of combining ALK inhibitors with agents addressing bypass mechanisms or other vulnerabilities is a key area of preclinical research for this class of drugs. Studies exploring combinations with therapies such as immune checkpoint inhibitors or novel targeted agents are also being considered to further enhance efficacy and broaden applicability. pharmafeatures.com Preclinical synergy studies often involve in vitro experiments using cell lines and in vivo studies in animal models to evaluate the combined effect of drugs compared to monotherapy.

Q & A

Q. What is the molecular mechanism of Envonalkib in ALK-positive NSCLC, and how does this mechanism guide clinical trial design?

this compound is a novel ALK tyrosine kinase inhibitor that selectively targets ALK rearrangements, which drive tumorigenesis in ~5-6% of NSCLC cases. Its mechanism involves blocking ALK-mediated signaling pathways, leading to apoptosis in cancer cells . Clinically, this informs trial design by prioritizing endpoints like progression-free survival (PFS) and objective response rate (ORR) in ALK-positive cohorts. Phase III trials use randomization (e.g., this compound vs. Crizotinib) and independent review committees (IRC) to minimize bias .

Q. How does this compound’s efficacy compare to Crizotinib in phase III trials, particularly in progression-free survival?

In a phase III trial, this compound demonstrated a median PFS of 24.87 months (95% CI: 15.64–30.36) versus 11.60 months (95% CI: 8.28–13.73) for Crizotinib, with a hazard ratio (HR) of 0.47 (p < 0.0001) . This 53% reduction in progression risk underscores its superior efficacy. Subgroup analyses further showed enhanced benefits in patients with baseline brain metastases (HR=0.36) .

Q. What are the key pharmacokinetic (PK) parameters of this compound, and how do they influence dosing?

A phase I study revealed a median Tmax of 4 hours and mean t1/2 of 65.2 hours in plasma. Total radioactivity exposure exceeded unchanged drug levels, indicating extensive metabolism. Excretion was primarily fecal (78.71%), with 15 metabolites identified. These PK properties support once-daily dosing and highlight the need for hepatic monitoring .

Advanced Research Questions

Q. What methodologies are recommended to evaluate this compound’s efficacy in NSCLC patients with brain metastases?

Researchers should employ CNS-specific endpoints, such as CNS-ORR (objective response rate for brain lesions) and time to CNS progression. In this compound’s phase III trial, CNS-ORR was 78.95% vs. 23.81% for Crizotinib, with prolonged CNS-specific duration of response (25.82 vs. 7.39 months). Statistical methods should include stratified analyses using Cox models to account for baseline metastases .

Q. How can pharmacokinetic data discrepancies between preclinical models and human studies be resolved for this compound?

Phase I human studies using radiolabeled [<sup>14</sup>C]this compound revealed that only 20.37% of plasma radioactivity was the parent drug, emphasizing extensive metabolism. Researchers should integrate metabolite profiling (e.g., M315, a major O-dealkylation metabolite) and cross-validate preclinical models with human PK data. Fecal excretion pathways also necessitate studying gut metabolism .

Q. What considerations are critical when designing RCTs comparing this compound to next-generation ALK inhibitors?

Key considerations include:

  • Randomization and blinding : Use 1:1 allocation with IRC-blinded endpoint assessment to reduce bias .
  • Endpoint selection : Prioritize PFS, intracranial response rates, and quality-of-life metrics.
  • Handling attrition : Predefine criteria for dropout analysis (e.g., competing risks models for death vs. progression) .

Q. How should biomarker data (e.g., ALK variants) be integrated into this compound trials for patient stratification?

While plasma genotyping was absent in this compound’s phase III trial, future studies should incorporate tissue-based ALK variant analysis (e.g., EML4-ALK variants) and resistance mutations (e.g., ALK L1196M). Liquid biopsy platforms could monitor dynamic changes in circulating tumor DNA .

Q. What statistical techniques address competing risks in this compound survival analyses?

Competing risks regression (e.g., Fine-Gray models) should be used to distinguish between death and disease progression. In phase III data, this compound’s lower dropout rate due to progression (52/131 vs. 91/133 for Crizotinib) supports its durability, but sensitivity analyses must account for missing data .

Methodological Guidelines

  • Reproducibility : Document experimental protocols in line with journals like Signal Transduction and Targeted Therapy, including IRC-reviewed endpoints and CONSORT flowcharts for attrition .
  • Data Contradictions : Resolve discrepancies (e.g., PK variability) by cross-referencing phase I/III data and validating assays across laboratories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.